![molecular formula C7H8BrNO2S B2690160 4-Bromo-3-(methylsulphonyl)aniline CAS No. 1375473-63-4](/img/structure/B2690160.png)
4-Bromo-3-(methylsulphonyl)aniline
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Overview
Description
“4-Bromo-3-(methylsulphonyl)aniline” is a chemical compound with the CAS Number: 1375473-63-4 . It has a molecular weight of 250.12 . It is a solid at ambient temperature .
Physical And Chemical Properties Analysis
“4-Bromo-3-(methylsulphonyl)aniline” is a solid at ambient temperature . It has a molecular weight of 250.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Complex Organic Molecules
4-Bromo-3-(methylsulphonyl)aniline is a versatile intermediate for various synthetic applications . It is used in the synthesis of complex organic molecules, including pharmaceuticals .
Heck Cross-Coupling Reactions
This compound is useful in Heck cross-coupling reactions, which are catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . This process is significant in producing pharmaceuticals and complex organic molecules .
Mannich Reactions
4-Bromo-3-(methylsulphonyl)aniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .
N-TBS Protection
The synthesis of 4-Bromo-3-(methylsulphonyl)aniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in various chemical syntheses .
Eco-Friendly Synthesis
The synthesis process of 4-Bromo-3-(methylsulphonyl)aniline is carried out under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride) . The reaction takes place in 2-methyltetrahydrofuran (2-MeTHF), which serves as an eco-friendly alternative to the traditional solvent tetrahydrofuran (THF) .
Deprotection of Aniline Derivatives
If the protecting group needs to be removed, an efficient method is available where the N-TBS-anilines are treated with silica gel in a mixture of ethanol and water, allowing for the cleavage of the TBS group and regeneration of the free aniline .
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLARZDAZEHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(methylsulphonyl)aniline |
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